2,2,2-Trichloroethyl acetate
Overview
Description
2,2,2-Trichloroethyl acetate is an organic compound with the molecular formula C₄H₅Cl₃O₂. It is widely used as an acetyl donor in various chemical reactions, particularly in enzyme-catalyzed enantioselective acetylations . This compound is known for its role in the synthesis of enantiomerically pure prostaglandin intermediates .
Scientific Research Applications
2,2,2-Trichloroethyl acetate has a wide range of applications in scientific research:
Biology: The compound is utilized in enzymatic studies to understand the mechanisms of enzyme-catalyzed reactions.
Mechanism of Action
Target of Action
2,2,2-Trichloroethyl acetate (TCEA) is primarily used as an acetyl donor in enzymatic transesterification . This process involves the transfer of an acetyl group from TCEA to a specific target molecule, often a sugar or a prostaglandin intermediate . The role of TCEA in this context is to facilitate the regioselective or enantioselective acetylation of these target molecules .
Mode of Action
The mode of action of TCEA involves its interaction with the target molecule in the presence of an enzyme that catalyzes the transesterification process . During this process, the acetyl group of TCEA is transferred to the target molecule, resulting in the formation of a new ester linkage .
Biochemical Pathways
The biochemical pathways affected by TCEA are those involved in the synthesis of various biochemical compounds. For instance, TCEA is used in the enzymatic synthesis of enantiomerically pure prostaglandin intermediates . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation, fever, and the induction of labor .
Pharmacokinetics
Given its use in enzymatic transesterification, it’s likely that these properties would be influenced by factors such as the specific enzyme used, the target molecule, and the reaction conditions .
Result of Action
The result of TCEA’s action is the formation of a new molecule with an acetyl group transferred from TCEA. This can lead to the synthesis of various bioactive compounds, including prostaglandin intermediates . These compounds can have significant biological effects, depending on their specific structure and the context in which they are produced .
Action Environment
The action of TCEA is influenced by various environmental factors. For instance, the efficiency of the transesterification process can be affected by factors such as the pH, temperature, and the presence of other substances that can interact with the enzyme or the target molecule . Additionally, the stability of TCEA can be influenced by factors such as light, heat, and the presence of oxygen .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethyl acetate can be synthesized through the esterification of acetic acid with 2,2,2-trichloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation units helps in the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloroethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid and 2,2,2-trichloroethanol.
Transesterification: This compound is commonly used in enzyme-catalyzed transesterification reactions to produce enantiomerically pure compounds.
Substitution Reactions: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Enzymes such as lipases, organic solvents (e.g., toluene), and mild temperatures.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 2,2,2-trichloroethanol.
Transesterification: Enantiomerically pure esters.
Substitution Reactions: Substituted trichloroethyl derivatives.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar applications in organic synthesis but lacks the trichloroethyl group.
Methyl acetate: Another simple ester used in organic synthesis and as a solvent.
2,2,2-Trichloroethanol: The alcohol counterpart of 2,2,2-trichloroethyl acetate, used in similar chemical reactions.
Uniqueness: this compound is unique due to its trichloroethyl group, which imparts distinct reactivity and stability compared to simpler esters like ethyl acetate and methyl acetate. This unique structure allows it to participate in specific enzymatic reactions, making it valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .
Properties
IUPAC Name |
2,2,2-trichloroethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXVDWUMCHTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211537 | |
Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-24-1 | |
Record name | Ethanol, 2,2,2-trichloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trichloroethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the insecticidal activity of 2,2,2-Trichloroethyl acetate compared to DDT?
A: this compound (laboratory code 7504) was investigated as a potential DDT substitute due to its insecticidal properties. Studies on houseflies (Musca domestica vicina Macq) revealed that 7504 exhibited a lower LD50 (lethal dose for 50% of the population) of 4.89-5.89 μg/fly compared to 50 μg/fly for DDT []. Additionally, 7504 demonstrated a faster knockdown time (KT50) of 23 minutes 44 seconds, while DDT had a KT50 of 60 minutes []. Field tests in living quarters and cattle sheds showed that the insecticidal effect of 7504 (2 grams per square meter) lasted for approximately one month, displaying slightly better efficacy than DDT under similar conditions [].
Q2: How does this compound compare to DDT in terms of bioaccumulation and degradation?
A: Research suggests that this compound exhibits a lower bioaccumulation potential compared to DDT []. In a study where chickens were fed a diet containing either 7504 or DDT (100 ppm each) for 15 days, no detectable levels of 7504 were found in the chickens' bodies. In contrast, DDT accumulated to a level of 495.5 ppm []. Furthermore, in vitro experiments using chicken liver homogenate demonstrated that over 85% of 7504 degraded within 10 minutes, reaching 97% degradation after 20 minutes. This rapid degradation suggests a lower persistence of 7504 in biological systems compared to DDT [].
Q3: Can this compound be used for enantioselective synthesis?
A: Yes, this compound has been successfully employed as an acyl donor in enzyme-catalyzed transesterification reactions for the synthesis of enantiomerically pure compounds. For instance, pancreatin-catalyzed acylation of (1SR,2RS,5SR,6RS)-bicyclo[3.3.0]octane-2,6-diol with this compound in tetrahydrofuran yielded the desired monoacetate with high enantiomeric excess, demonstrating its utility in producing valuable chiral building blocks for pharmaceuticals and other fine chemicals [].
Q4: Are there alternative acyl donors to this compound in enzymatic reactions?
A: Research explored the use of vinyl acetate as a potential alternative to this compound in the enzymatic synthesis of enantiomerically pure monoacetates []. Results indicated that using vinyl acetate significantly improved the reaction, suggesting it could be a viable alternative acyl donor in certain enzymatic transformations [].
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